molecular formula C14H16N4OS B4170227 1-[(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-4-phenyl-2-pyrrolidinone

1-[(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-4-phenyl-2-pyrrolidinone

Cat. No. B4170227
M. Wt: 288.37 g/mol
InChI Key: KHKVHVKMKHXUFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-4-phenyl-2-pyrrolidinone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. This compound is known for its unique chemical properties and has been extensively studied for its synthesis method, mechanism of action, and physiological effects.

Mechanism of Action

The mechanism of action of 1-[(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-4-phenyl-2-pyrrolidinone is not fully understood. However, studies have suggested that this compound exerts its effects by inhibiting various enzymes and signaling pathways involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects
Studies have shown that 1-[(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-4-phenyl-2-pyrrolidinone exhibits significant anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. This compound has also been found to exhibit insecticidal properties by disrupting the nervous system of insects. Additionally, it has been studied for its potential use in the synthesis of novel materials with unique properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-[(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-4-phenyl-2-pyrrolidinone in lab experiments is its unique chemical properties, which make it a versatile compound with potential applications in various fields. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and disposal.

Future Directions

The potential applications of 1-[(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-4-phenyl-2-pyrrolidinone are vast, and there are several future directions for research in this field. Some of the potential future directions include:
1. Further studies on the mechanism of action of this compound to better understand its effects on cancer cells and insects.
2. Studying the potential use of this compound in the synthesis of novel materials with unique properties.
3. Investigating the potential use of this compound as a pesticide in agriculture.
4. Conducting preclinical and clinical trials to evaluate the safety and efficacy of this compound as a potential drug candidate for the treatment of cancer.

Scientific Research Applications

1-[(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-4-phenyl-2-pyrrolidinone has been extensively studied for its potential applications in various scientific fields. In medicine, this compound has been found to exhibit significant anticancer activity and has been studied as a potential drug candidate. In agriculture, it has been studied for its potential use as a pesticide due to its insecticidal properties. In material science, it has been studied for its potential use in the synthesis of novel materials with unique properties.

properties

IUPAC Name

1-[(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]-4-phenylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4OS/c1-17-12(15-16-14(17)20)9-18-8-11(7-13(18)19)10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHKVHVKMKHXUFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NNC1=S)CN2CC(CC2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-4-phenyl-2-pyrrolidinone
Reactant of Route 2
Reactant of Route 2
1-[(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-4-phenyl-2-pyrrolidinone
Reactant of Route 3
Reactant of Route 3
1-[(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-4-phenyl-2-pyrrolidinone
Reactant of Route 4
Reactant of Route 4
1-[(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-4-phenyl-2-pyrrolidinone
Reactant of Route 5
Reactant of Route 5
1-[(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-4-phenyl-2-pyrrolidinone
Reactant of Route 6
1-[(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-4-phenyl-2-pyrrolidinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.